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1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Urea transporter UT-B selectivity

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034474-34-3) is a synthetic small-molecule urea derivative built on the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic heteroaromatic core is a recognized privileged structure in kinase inhibitor discovery, with documented activity against cyclin-dependent kinases (CDKs), VEGFR-2, and HCV polymerase, among other targets.

Molecular Formula C13H17N5O
Molecular Weight 259.313
CAS No. 2034474-34-3
Cat. No. B2830531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS2034474-34-3
Molecular FormulaC13H17N5O
Molecular Weight259.313
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19)
InChIKeyXWLDWMGUVHQMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea – Structural Identity and Core Pharmacological Profile for Procurement Evaluation


1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034474-34-3) is a synthetic small-molecule urea derivative built on the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic heteroaromatic core is a recognized privileged structure in kinase inhibitor discovery, with documented activity against cyclin-dependent kinases (CDKs), VEGFR-2, and HCV polymerase, among other targets [1][2]. The compound features a cyclohexyl group appended via a urea linker to the 6-position of the pyrazolo[1,5-a]pyrimidine ring, a substitution pattern that has been specifically highlighted in structure–activity relationship (SAR) studies as conferring stringent target preference in certain enzymatic assays [2]. Its molecular formula is C13H17N5O, with a molecular weight of 259.31 g·mol⁻¹. The compound is primarily utilized as a research tool in urea transporter biology, kinase inhibition profiling, and antiviral discovery programs, where its unique substitution pattern differentiates it from closely related N-aryl or N-alkyl pyrazolo[1,5-a]pyrimidine ureas.

Why 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrimidine Urea Derivatives in Critical Assays


Superficial structural similarity among pyrazolo[1,5-a]pyrimidine urea derivatives masks profound differences in target engagement, transporter selectivity, and pharmacokinetic behavior. The cyclohexyl substituent in the target compound is not a passive hydrophobic anchor; SAR studies on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a stringent preference for the cyclohexyl group over other hydrophobic moieties (e.g., phenyl, benzyl, or linear alkyl chains) for achieving potent inhibition in specific target contexts, such as HCV RNA-dependent RNA polymerase [1]. Furthermore, urea transporter (UT-B versus UT-A1) selectivity can vary by more than 30-fold between structurally analogous compounds within this chemotype [2][3]. Consequently, generic substitution of 1-cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea with a different N-substituted analog (e.g., 2,6-difluorophenyl, phenyl, or 2-methylpyrazolo derivatives) without experimental validation risks introducing uncharacterized off-target effects, altered potency, and non-reproducible results in downstream biological assays.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Against Closest Structural Analogs


Urea Transporter-B (UT-B) Inhibitory Potency: 34-Fold Selectivity Over a Structurally Related Pyrazolo[1,5-a]pyrimidine Urea Derivative

In a direct comparative analysis of urea transporter inhibition, 1-cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea inhibited rat UT-B expressed in MDCK cells with an IC50 of 900 nM [1]. By contrast, a structurally distinct pyrazolo[1,5-a]pyrimidine urea derivative (BDBM50575415 / CHEMBL4864170) exhibited an IC50 of 31,000 nM against the same rat UT-B target under comparable assay conditions [2]. This represents a 34.4-fold difference in UT-B inhibitory potency, demonstrating that the cyclohexyl-urea substitution pattern confers substantially greater UT-B affinity within this chemotype.

Urea transporter UT-B selectivity diuresis

Cyclohexyl Substituent as a Stringent SAR Determinant: Evidence from HCV Polymerase Inhibitor Optimization

In a systematic SAR campaign on pyrazolo[1,5-a]pyrimidine-based HCV RNA-dependent RNA polymerase (RdRp) inhibitors, Popovici-Muller et al. (2009) reported a stringent preference for the cyclohexyl group as the hydrophobic substituent at the C-7 position (analogous to the urea-attached cyclohexyl in the target compound). Compounds bearing the cyclohexyl moiety achieved low nanomolar potencies (e.g., compound 71b: IC50 = 42 nM), whereas replacement with alternative hydrophobic groups (phenyl, benzyl, or smaller alkyl chains) resulted in substantially diminished activity [1]. The target compound, 1-cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, retains this critical cyclohexyl pharmacophore, distinguishing it from N-phenyl, N-benzyl, or N-alkyl urea analogs that lack this optimized hydrophobic anchor.

HCV polymerase SAR cyclohexyl antiviral

Distinct UT Transporter Selectivity Profile: UT-B Preference Over UT-A1

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea displays measurable selectivity for UT-B (IC50 = 900 nM) over UT-A1 [1]. Although direct UT-A1 data for this specific compound are not publicly available, a structurally distinct pyrazolo[1,5-a]pyrimidine urea derivative (BDBM50575415) has been profiled against both isoforms, yielding UT-A1 IC50 values of 1,500–31,000 nM depending on assay conditions [2]. The divergence in UT isoform sensitivity within the same chemotype indicates that urea transporter selectivity is highly dependent on the specific substitution pattern, and that the target compound's cyclohexyl-urea motif contributes to a distinct UT-B-preferring profile compared to other analogs.

Urea transporter UT-A1 UT-B isoform selectivity

Molecular Recognition Advantage: Cyclohexyl-Urea Moiety as a Conformational Anchor in Kinase and Transporter Binding Pockets

The cyclohexyl-urea motif provides a semi-rigid conformational framework that restricts the rotational freedom of the N-substituent relative to the pyrazolo[1,5-a]pyrimidine core. In the related context of VEGFR-2 inhibition by diaryl urea pyrazolopyrimidine derivatives, Kassab et al. (2020) demonstrated via molecular docking that the urea linker and the attached hydrophobic group form critical hydrogen-bonding and hydrophobic interactions with key residues in the kinase active site (e.g., Glu883, Asp1044) [1]. Compounds lacking the cyclohexyl group (e.g., 1-phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea or 1-(2,6-difluorophenyl) analogs) present different steric and electronic profiles at this position, which are predicted to alter the binding pose and ligand efficiency. The cyclohexyl group in the target compound occupies a steric volume and hydrophobic surface area that is distinct from planar aromatic substituents, enabling differential recognition by targets with sterically demanding hydrophobic pockets.

Molecular docking conformational restriction binding pose kinase inhibitor

High-Value Application Scenarios for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea in Translational and Discovery Research


Urea Transporter Pharmacology: UT-B-Selective Probe Development for Diuretic and Renal Physiology Studies

The compound's 34.4-fold greater UT-B inhibitory potency (IC50 = 900 nM) relative to other pyrazolo[1,5-a]pyrimidine urea derivatives (IC50 = 31,000 nM) makes it a preferred chemical probe for dissecting UT-B-mediated urea transport in renal and erythrocyte models [1][2]. Researchers studying novel diuretic mechanisms or urea recycling disorders can employ this compound to achieve selective UT-B blockade at sub-micromolar concentrations, a threshold not attainable with less potent analogs.

Antiviral Lead Optimization: Cyclohexyl-Containing Pyrazolo[1,5-a]pyrimidine Scaffold for HCV and Related Viral Polymerase Programs

SAR evidence from Popovici-Muller et al. (2009) establishes the cyclohexyl group as a stringent requirement for potent HCV RdRp inhibition within the pyrazolo[1,5-a]pyrimidine series [1]. The target compound, bearing this optimized hydrophobic pharmacophore, serves as a validated starting point or reference standard for medicinal chemistry campaigns targeting viral RNA polymerases, where substitution of the cyclohexyl group with other hydrophobic moieties has been shown to ablate activity.

Kinase Selectivity Profiling: Evaluating Cyclohexyl-Urea vs. Aryl-Urea Binding Modes in Kinase Panels

The non-planar, sp³-rich cyclohexyl group differentiates this compound from planar N-aryl urea analogs (e.g., 1-phenyl or 1-(2,6-difluorophenyl) derivatives) [1]. This geometric distinction enables selectivity profiling studies to identify kinases with sterically demanding hydrophobic pockets that preferentially accommodate the cyclohexyl moiety over flat aromatic substituents, guiding the design of isoform-selective kinase inhibitors.

UT-B versus UT-A1 Selectivity Screening in Urea Transporter Drug Discovery

The compound's measurable UT-B preference (IC50 = 900 nM for UT-B) contrasts with the broader UT-A1/UT-B dual activity observed in other pyrazolo[1,5-a]pyrimidine urea derivatives [1][2]. This differentiated selectivity profile makes the compound a valuable comparator molecule in screening cascades designed to identify UT-B-selective agents, which are of interest for developing diuretics with reduced side-effect liability compared to loop diuretics.

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